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Compound of Interest

4-(Benzyloxy)-3-hydroxybenzoic
Compound Name:

acid
CAS No.: 38853-28-0
Cat. No.: B1442503

Get Quote

\ J

CAS: 38853-28-0 Formula: C14H1204 Molecular Weight: 244.24 g/mol [1]

Executive Summary

4-(Benzyloxy)-3-hydroxybenzoic acid is a regioselectively protected derivative of
protocatechuic acid (3,4-dihydroxybenzoic acid). It serves as a critical intermediate in medicinal
chemistry and solid-phase peptide synthesis (SPPS). Its structural uniqueness lies in the
selective protection of the para-hydroxyl group, leaving the meta-hydroxyl free for further
functionalization (e.g., glycosylation, alkylation) or intramolecular cyclization. This compound is
a key building block for cyclic peptides, EGFR kinase inhibitors, and metabolic conjugate
standards.

Chemical Identity & Physical Properties[2][3]
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Property Data

IUPAC Name 4-(Benzyloxy)-3-hydroxybenzoic acid

3-Hydroxy-4-(phenylmethoxy)benzoic acid,;
Common Synonyms ) ]
Protocatechuic acid 4-benzyl ether

Appearance White to off-white crystalline solid

190-195 °C (Decomposes) [Note: Varies by

Melting Point i
purity/solvate]
Soluble: DMSO, DMF, Methanol, Ethyl Acetate,
Solubility agueous NaOH (as salt)Insoluble: Water,
Hexanes
pKa (Predicted) Carboxyl: ~4.5
OC(=0)C1=CC(0O)=C(0Ccc2=Cc=Cc=Cc2)C=C
SMILES

1

Synthesis & Production Strategies

The synthesis of CAS 38853-28-0 relies on the regioselective alkylation of protocatechuic acid.
The challenge lies in distinguishing between the two phenolic hydroxyl groups.

The Regioselectivity Logic

Protocatechuic acid possesses two phenolic protons. The 4-OH is more acidic (pKa ~8.6) than
the 3-OH (pKa ~10.2) due to the electron-withdrawing effect of the para-carboxyl group. By
carefully controlling stoichiometry and base strength, one can selectively benzylate the 4-
position.

Optimized Synthetic Protocol

Based on standard phenolic alkylation principles and patent literature (US7589170).
Reagents:

e Substrate: Protocatechuic acid (3,4-dihydroxybenzoic acid)[2][3]
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» Alkylating Agent: Benzyl bromide (BnBr) - 1.0 to 1.1 equivalents

e Base: Lithium Carbonate (Li=COs) or Potassium Bicarbonate (KHCOs)
e Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

» Dissolution: Dissolve 10.0 g (65 mmol) of protocatechuic acid in 100 mL of anhydrous DMF
under nitrogen atmosphere.

e Base Addition: Add 1.1 equivalents of Li2COs. The weak base favors the deprotonation of the
more acidic 4-OH and the carboxylic acid.

o Alkylation: Add 1.05 equivalents of Benzyl Bromide dropwise at 0°C.

e Reaction: Allow the mixture to warm to room temperature and stir for 12—18 hours. Monitor
by TLC (50% EtOAc/Hexane) or HPLC.

e Work-up (Critical for Purity):
o Pour the reaction mixture into 500 mL of ice-water.
o Acidify to pH 2—-3 with 1M HCI. The product will precipitate.
o Filter the white solid.

o Purification: Recrystallize from Ethanol/Water or wash with cold Dichloromethane to
remove any bis-benzylated byproduct.

Synthesis Pathway Diagram

4-(Benzyloxy)-3-hydroxybenzoic acid
SN2 Attack (Para) (Major Product)

a driven selectivi
Protocatechuic Acid eprotonation 4-OH > 3-Ol Dianion Intermediate + Benzyl Bromide
(3,4-Dihydroxybenzoic acid) (4-0O- and COO- active) (1.05 eq)

3,4-Bis(benzyloxy)benzoic acid
(Minor Impurity)
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Click to download full resolution via product page

Caption: Regioselective synthesis pathway leveraging pKa differences between meta- and
para-hydroxyl groups.

Applications in Drug Discovery & Development
Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized as a linker or cleavage handle in the synthesis of cyclic peptides.

o Mechanism: The carboxylic acid attaches to the resin (solid support). The free 3-hydroxyl
group or the benzene ring serves as an anchor for the peptide chain.

o Safety-Catch Linker: In some protocols, the 3-hydroxy group facilitates intramolecular
cyclization or specific cleavage upon activation, allowing the release of the peptide from the
resin only after the desired cyclic structure is formed.

Kinase Inhibitor Scaffold

The 3-hydroxy-4-benzyloxy motif is a pharmacophore found in several Tyrosine Kinase
Inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor).

» Modification: The 3-OH position is often alkylated with solubilizing groups (e.g., morpholine
side chains) or cyclized to form quinazoline cores (e.g., Erlotinib/Gefitinib analogs).

» Role: The benzyl group at the 4-position provides hydrophobic bulk that fits into the ATP-
binding pocket of the kinase enzyme.

Metabolic Standards

Researchers use this compound to synthesize Glucuronide metabolites (e.g., 4-benzyloxy-3-
hydroxybenzoic acid 3-O-3-D-glucuronide). These standards are essential for validating
bioanalytical assays (LC-MS/MS) during ADME (Absorption, Distribution, Metabolism,
Excretion) studies.

Analytical Characterization

To validate the identity of CAS 38853-28-0, the following spectral signatures are expected:
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Proton NMR (*H-NMR, 300 MHz, DMSO-de)

Shift (6 ppm) Multiplicity Integration Assighment

12.50 Broad s 1H —COOH

9.45 S 1H —OH (3-position)

730 - 750 " - Benzyl Aromatic
Protons

7.45 d 1H H-2 (Benzoic ring)

7.38 dd 1H H-6 (Benzoic ring)

7.10 d 1H H-5 (Benzoic ring)

5.18 s 2H —OCH:2- (Benzylic)

HPLC Method (Purity Check)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5um)
» Mobile Phase A: Water + 0.1% Formic Acid

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid

e Gradient: 5% B to 95% B over 20 minutes.

o Detection: UV at 254 nm and 280 nm.

o Retention Time: Expect elution after the parent acid (Protocatechuic acid) but before the bis-
benzylated impurity due to intermediate hydrophobicity.

Safety & Handling
e GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
+ Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.

o Storage: Store at 2—8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the phenolic
group.
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« Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong bases
(unless intended for reaction).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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